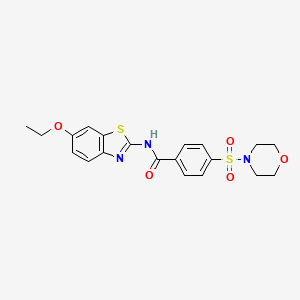

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-2-28-15-5-8-17-18(13-15)29-20(21-17)22-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-27-12-10-23/h3-8,13H,2,9-12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAFOYHDMDVLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Sulfonylation: The morpholine-4-sulfonyl group can be introduced by reacting morpholine with chlorosulfonic acid, followed by coupling with the benzothiazole derivative.

Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and 4-aminobenzamide under coupling conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Structure and Composition

The compound features a unique structure characterized by a benzothiazole moiety linked to a morpholine sulfonamide group. Its molecular formula is with a molecular weight of 264.35 g/mol. The structural representation can be summarized as follows:

- IUPAC Name : N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

- Canonical SMILES : CCOC1=CC2=C(C=C1)N=C(S2)N3CCOCC3

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, making it valuable in organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that benzothiazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| 4a | Acinetobacter baumannii | 16 μg/mL |

| 6c | Pseudomonas aeruginosa | 8 μg/mL |

The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Activity

The compound has shown potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6. For example:

| Compound Name | Cytokine Inhibition (%) | cAMP Level Increase (fold) |

|---|---|---|

| 4a | 70% | 3.0 |

| 6c | 80% | 2.5 |

Medicine

The therapeutic potential of this compound is being explored in various disease contexts, particularly in cancer treatment. Preliminary studies indicate that it may inhibit tumor growth and enhance survival rates in animal models.

Case Studies on Anticancer Properties

A notable study evaluated the antiproliferative effects of benzothiazole derivatives on cancer cell lines:

- Study Findings : Compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells.

In Vivo Studies

Animal models demonstrated that administration of these compounds resulted in reduced tumor growth compared to controls, supporting further clinical investigations.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzothiazole Ring

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

- Structural Difference : Replaces the 6-ethoxy group with 5,6-dimethyl substituents.

- The absence of an ethoxy group may alter electronic effects on the benzothiazole ring, affecting binding interactions .

N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide

- Structural Difference : Features a 6-methyl benzothiazole and an additional 3-morpholinylpropyl group.

- The methylsulfanyl group could enhance metabolic stability .

Modifications to the Sulfonyl Group

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

- Structural Difference : Replaces the morpholine sulfonyl group with a tetrafluoropropoxymethyl chain.

- Impact : The fluorine-rich substituent increases electronegativity and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This substitution likely shifts target affinity away from sulfonyl-dependent interactions .

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-1(2H)-sulfonyl)benzamide

- Structural Difference: Substitutes morpholine sulfonyl with a dihydroquinoline sulfonyl group.

- This modification could alter pharmacokinetics compared to the morpholine-based analog .

Core Heterocyclic Variations

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)

- Structural Difference : Replaces the benzamide with a pyrimidine carboxamide core.

- The bromo and methylsulfanyl groups may confer antiviral properties, as seen in dengue virus NS studies .

Physicochemical and Pharmacokinetic Insights

Molecular Weight and Solubility

Hypothesized Structure-Activity Relationships (SAR)

- Ethoxy Group : Enhances solubility and may moderate metabolic oxidation compared to methyl or halogen substituents.

- Morpholine Sulfonyl : Contributes to solubility via polar interactions and may engage in hydrogen bonding with target proteins.

- Benzothiazole Core : Provides a planar aromatic system for π-π interactions, critical for receptor binding.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound that belongs to the class of benzothiazoles and morpholines, known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, target interactions, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a benzothiazole ring, a morpholine moiety, and a sulfonamide functional group, contributing to its unique properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The benzothiazole moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, modulating their function and influencing cellular signaling pathways.

- Radical Generation : Similar compounds have been shown to produce radicals under certain conditions, which could contribute to their cytotoxic effects against cancer cells .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. Below is a summary of the reported activities for this compound:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial Properties | Demonstrates activity against specific bacterial strains. |

| Antioxidant Effects | Capable of scavenging free radicals and reducing oxidative stress. |

| Enzyme Inhibition | Potentially inhibits enzymes involved in tumor progression and inflammation. |

Case Studies and Research Findings

- Anticancer Studies : A study investigating the cytotoxic effects of similar benzothiazole derivatives found that they significantly inhibited the proliferation of human leukemia cells (HL-60), suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Research on related compounds has demonstrated effective antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar effects .

- Radical Scavenging : In vitro studies have shown that benzothiazole derivatives can generate radicals under alkaline conditions, which correlates with their biological activity . This property may enhance their effectiveness as antioxidants.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenethylamine | Contains a morpholine moiety | Antidepressant effects |

| 6-Ethoxybenzo[d]thiazol-2-ylmorpholine | Similar benzothiazole structure | Antimicrobial properties |

| 6-[2-(Morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amines | Benzothiazole with morpholine | Cytotoxicity against cancer cells |

Q & A

Q. Why might enzymatic inhibition data conflict with cellular efficacy results?

- Cell Membrane Barriers : Poor permeability (logP = 2.1) limits intracellular accumulation. Validate with Caco-2 permeability assays .

- Efflux Pumps : Overexpression of P-glycoprotein (MDR1) reduces intracellular concentration. Use inhibitors like verapamil (10 µM) to confirm .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.